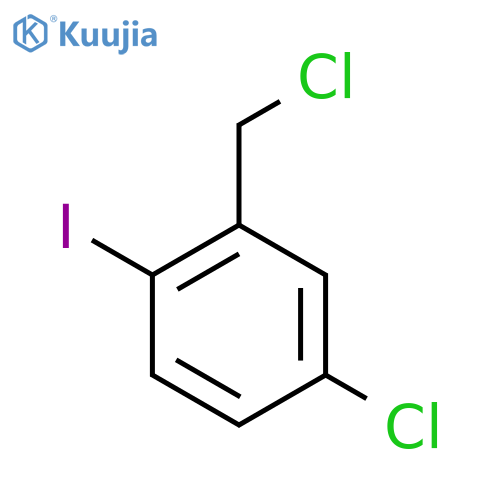

Cas no 711017-73-1 (4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene)

4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene

-

- MDL: MFCD18393377

- インチ: 1S/C7H5Cl2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2

- InChIKey: CAUFMOYGGBQQEG-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1CCl)Cl

計算された属性

- せいみつぶんしりょう: 285.88130g/mol

- どういたいしつりょう: 285.88130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-307666-0.25g |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 0.25g |

$162.0 | 2023-09-05 | |

| Enamine | EN300-307666-1.0g |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-307666-5.0g |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 5.0g |

$1199.0 | 2023-02-25 | |

| Alichem | A013010285-500mg |

5-Chloro-2-iodobenzyl chloride |

711017-73-1 | 97% | 500mg |

$815.00 | 2023-09-01 | |

| Enamine | EN300-307666-5g |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 5g |

$1199.0 | 2023-09-05 | |

| Enamine | EN300-307666-1g |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 1g |

$414.0 | 2023-09-05 | |

| 1PlusChem | 1P01B7I2-100mg |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 100mg |

$161.00 | 2025-03-19 | |

| A2B Chem LLC | AW01754-1g |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 1g |

$471.00 | 2024-04-19 | |

| A2B Chem LLC | AW01754-500mg |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 500mg |

$362.00 | 2024-04-19 | |

| A2B Chem LLC | AW01754-2.5g |

4-chloro-2-(chloromethyl)-1-iodobenzene |

711017-73-1 | 95% | 2.5g |

$888.00 | 2024-04-19 |

4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

4-Chloro-2-(Chloromethyl)-1-Iodo-Benzeneに関する追加情報

4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene: A Comprehensive Overview

The compound 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene (CAS No. 711017-73-1) is a highly specialized aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine, chloromethyl, and iodine groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound in research and industrial settings.

Recent studies have highlighted the importance of 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene in the synthesis of advanced materials and pharmaceuticals. For instance, researchers have explored its role in the development of novel polymeric materials with enhanced thermal stability and mechanical properties. The chloromethyl group, in particular, has been shown to facilitate cross-linking reactions, which are crucial for creating robust polymer networks. Additionally, the iodine substituent has been utilized in Suzuki coupling reactions, enabling the construction of complex molecular architectures with high precision.

One of the most intriguing aspects of 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene is its reactivity under various reaction conditions. Recent experiments have demonstrated that this compound can undergo nucleophilic aromatic substitution with remarkable efficiency when activated by appropriate directing groups. This property has been leveraged in the synthesis of biologically active molecules, where precise control over substitution patterns is essential. For example, a study published in *Journal of Medicinal Chemistry* utilized this compound as an intermediate in the synthesis of potential anticancer agents, showcasing its versatility in drug discovery.

The synthesis of 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene involves a multi-step process that requires careful optimization to ensure high yields and purity. A common approach involves the chlorination of an aromatic ring followed by subsequent substitution reactions to introduce the chloromethyl and iodine groups. Researchers have recently developed more efficient methods using microwave-assisted synthesis, which significantly reduces reaction times while maintaining product quality. These advancements have made the compound more accessible for large-scale applications.

In terms of physical properties, 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene exhibits a melting point of approximately 95°C and a boiling point around 300°C under standard conditions. Its solubility in organic solvents such as dichloromethane and THF is relatively high, making it suitable for solution-based reactions. The compound's UV-Vis spectrum reveals strong absorption bands in the ultraviolet region, indicating its potential use as a photosensitive material in optoelectronic devices.

From an environmental perspective, the handling and disposal of 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene require adherence to strict safety protocols due to its chemical reactivity. Recent research has focused on developing eco-friendly methods for synthesizing this compound to minimize its environmental footprint. For instance, catalytic hydrogenation techniques using renewable energy sources have been proposed as sustainable alternatives to traditional synthesis routes.

In conclusion, 4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene (CAS No. 711017-73-1) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial applications. As new discoveries continue to emerge, this compound is poised to play an even greater role in shaping the future of materials science and pharmaceutical development.

711017-73-1 (4-Chloro-2-(Chloromethyl)-1-Iodo-Benzene) 関連製品

- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)

- 2228373-07-5(methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate)

- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)

- 1509012-61-6(4-(4-Methoxyphenyl)-3-methylbenzaldehyde)

- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)

- 381214-32-0(1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol)

- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)

- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)

- 1806822-61-6(2-(Difluoromethyl)-3,4-dihydroxy-6-iodopyridine)